Thieno[2,3-B]pyridin-6-amine
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and various technological applications. Thieno[2,3-b]pyridines, as members of this vast family, hold a special place due to their unique structural and electronic properties. They are considered isosteres of quinolones, a well-known class of biologically active compounds, which has spurred significant research into their potential as therapeutic agents. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a distinct electronic environment that influences the molecule's reactivity and interactions with biological targets. scielo.brdrugbank.com This inherent characteristic makes the thieno[2,3-b]pyridine (B153569) scaffold a privileged structure in the design of novel compounds with diverse pharmacological profiles. ontosight.airesearchgate.net
Structural Characteristics and Core Architecture of Thieno[2,3-b]pyridines
The core of a thieno[2,3-b]pyridine consists of a thiophene ring fused to a pyridine ring. nih.gov There are six possible isomeric forms of thienopyridines, distinguished by the mode of fusion between the two rings: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. scielo.br The thieno[2,3-b]pyridine isomer is among the most extensively studied. scielo.br
The fundamental structure of the parent thieno[2,3-b]pyridine is a planar, aromatic system. Its chemical formula is C₇H₅NS, and it has a molecular weight of approximately 135.19 g/mol . nih.gov The presence of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring introduces heteroatomic effects that modulate the electron distribution and reactivity of the molecule. This scaffold allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with tailored properties.
Overview of Research Trajectories in Thieno[2,3-b]pyridine Derivatives
Research into thieno[2,3-b]pyridine derivatives has followed several key trajectories, largely driven by their potential applications in medicinal chemistry and materials science. A significant body of work has focused on the synthesis of these compounds, with numerous methods developed to construct the thieno[2,3-b]pyridine core and introduce a wide array of substituents. tandfonline.comresearchgate.net Common synthetic strategies include the Thorpe-Ziegler cyclization and variations of the Gewald reaction. researchgate.netnih.gov
The exploration of the biological activities of thieno[2,3-b]pyridine derivatives has been a major focus. Studies have revealed that these compounds can exhibit a broad range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ontosight.airesearchgate.netekb.eg For instance, certain derivatives have shown potent inhibitory activity against various cancer cell lines. ekb.egmdpi.com The development of thieno[2,3-b]pyridines as potential therapeutics continues to be an active area of investigation. researchgate.net
More recently, research has also ventured into the material properties of thieno[2,3-b]pyridines, with some derivatives being investigated as new fluorophores. colab.ws These studies explore the photophysical properties of these compounds, indicating their potential use in imaging and sensing applications. colab.wsresearchgate.net
| Property | Value |
| IUPAC Name | thieno[2,3-b]pyridine |
| Molecular Formula | C₇H₅NS |
| Molecular Weight | 135.19 g/mol |
| Canonical SMILES | C1=CC2=C(N=C1)SC=C2 |
| InChI Key | SMZMHUCIDGHERP-UHFFFAOYSA-N |
Table 1. Chemical and Physical Properties of the Thieno[2,3-b]pyridine Core. nih.gov
| Research Area | Focus | Key Findings |
| Medicinal Chemistry | Anticancer Activity | Derivatives show cytotoxicity against various cancer cell lines. ekb.egmdpi.com |
| Antimicrobial Activity | Compounds exhibit activity against bacterial and fungal strains. ekb.eg | |
| Anti-inflammatory Activity | Certain derivatives possess anti-inflammatory properties. researchgate.net | |
| Materials Science | Fluorophores | Some derivatives exhibit fluorescence, with potential for imaging applications. colab.ws |
Table 2. Key Research Findings for Thieno[2,3-b]pyridine Derivatives.
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAHAYWQMSIBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502262 | |
| Record name | Thieno[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41449-28-9 | |
| Record name | Thieno[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies
Established Synthetic Routes for Thieno[2,3-B]pyridine (B153569) Core Construction
The construction of the thieno[2,3-b]pyridine core is typically achieved through two main strategies: annulation of a pyridine (B92270) ring onto a thiophene (B33073) precursor or, conversely, formation of a thiophene ring fused to a pyridine derivative. These approaches encompass various reaction types, including cyclocondensations and intramolecular cyclizations.
Cyclocondensation reactions are powerful tools for building heterocyclic systems, involving the formation of a ring from two or more molecules through condensation. In the context of thieno[2,3-b]pyridines, this often involves the reaction of an amino-substituted thiophene with a dicarbonyl compound or its equivalent to form the pyridine ring.
A primary method for constructing the pyridine portion of the thieno[2,3-b]pyridine system is the Friedländer annulation wikipedia.org. This reaction involves the condensation of a 2-aminothiophene bearing a carbonyl or cyano group at the 3-position with a compound containing a reactive α-methylene group, such as a ketone or a 1,3-dicarbonyl compound. The reaction is typically catalyzed by acids (Brønsted or Lewis acids) or bases wikipedia.orgresearchgate.net.
The general mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyridine ring fused to the thiophene core wikipedia.org. The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the newly formed pyridine ring, depending on the choice of the carbonyl component.
Table 1: Examples of Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis Data derived from referenced synthetic schemes.
| Aminothiophene Derivative | Carbonyl Compound | Catalyst/Conditions | Product Class |
|---|---|---|---|
| 2-Amino-3-cyanothiophene | Cyclohexanone | Acid Catalysis (e.g., TsOH) | Tetrahydrothieno[2,3-b]quinoline |
| 2-Amino-3-aroylthiophene | Ethyl Acetoacetate | Base Catalysis (e.g., EtONa) | Substituted Thieno[2,3-b]pyridin-4(1H)-one |
| 2-Amino-3-cyanothiophene | 1,3-Diketone | Lewis Acid (e.g., ZnCl₂) | Substituted Thieno[2,3-b]pyridine |
The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes arkat-usa.orgscielo.br. This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base, such as morpholine or triethylamine sciforum.net. The resulting 2-aminothiophene derivatives are highly versatile intermediates for further transformations arkat-usa.org.
These Gewald products serve as ideal precursors for subsequent cyclization reactions to form the thieno[2,3-b]pyridine core. Specifically, the 2-amino-3-cyanothiophenes or 2-amino-3-carbonylthiophenes obtained from the Gewald reaction can undergo the aforementioned Friedländer synthesis with various ketones and dicarbonyl compounds to build the fused pyridine ring researchgate.net.
An alternative strategy involves starting with a functionalized pyridine and performing an intramolecular cyclization to form the thiophene ring scielo.brscielo.br. For instance, a suitably substituted pyridine, such as a 3-cyano-2-(organylmethylthio)pyridine, can undergo a base-catalyzed intramolecular cyclization to afford the thieno[2,3-b]pyridine system scielo.brscielo.br. This approach hinges on the generation of a carbanion on the methylene group of the side chain, which then attacks the cyano group, leading to ring closure.
This synthetic strategy focuses on building the thiophene ring onto a pre-existing pyridine core that already contains a sulfur functionality, typically as a thione or thiol group at the 2-position. These methods are highly effective and widely used for preparing 3-aminothieno[2,3-b]pyridines.
One of the most robust methods for synthesizing the thieno[2,3-b]pyridine skeleton starts from 3-cyano-pyridine-2(1H)-thiones (which exist in tautomeric equilibrium with 2-mercaptonicotinonitriles) researchgate.net. The synthesis proceeds via a two-step sequence:
S-Alkylation: The pyridine-2-thione is first reacted with an electrophile containing an activated methylene group, such as an α-haloketone, α-haloester, or α-halonitrile. This reaction occurs at the sulfur atom to form a 2-(functionalized-methylthio)pyridine-3-carbonitrile intermediate mdpi.comresearchgate.net.
Thorpe-Ziegler Cyclization: The intermediate is then treated with a base (e.g., sodium ethoxide, potassium hydroxide) to induce an intramolecular cyclization researchgate.netresearchgate.net. In this step, the base abstracts a proton from the α-carbon of the S-alkyl chain, generating a carbanion. This carbanion then attacks the adjacent cyano group at the 3-position of the pyridine ring, leading to the formation of an enamine intermediate which tautomerizes to the stable 3-aminothieno[2,3-b]pyridine product wikipedia.org.
This sequence is highly efficient for producing 3-aminothieno[2,3-b]pyridines with various substituents at the 2-position, dictated by the choice of the initial electrophile researchgate.net.
Table 2: Examples of Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis Data derived from referenced synthetic schemes.
| Starting Material | Electrophile | Base/Conditions | Product |
|---|---|---|---|
| 3-Cyano-4,6-dimethylpyridine-2(1H)-thione | Chloroacetonitrile | NaOEt / EtOH, Reflux | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile researchgate.net |
| 6-(Benzofuran-2-yl)-3-cyanopyridine-2(1H)-thione | Chloroacetone | Piperidine / Ethanol, Reflux | 1-(3-Amino-6-(benzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone mdpi.com |
| 3-Cyano-pyridine-2(1H)-thione | Ethyl bromoacetate | KOH / DMF | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate researchgate.net |
| 6-(Benzofuran-2-yl)-3-cyanopyridine-2(1H)-thione | Phenacyl bromide | KOH / DMF | (3-Amino-6-(benzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone nih.gov |
Expanding on the previous method, pyridine-2-thiones can react with a variety of halogenated compounds to initiate the construction of the fused thiophene ring. The reaction with α-haloketones is a prominent example . The initial step is the S-alkylation of the pyridine-2-thione with the α-haloketone to yield a 2-(ketomethylthio)pyridine intermediate.
Subsequent intramolecular cyclization is typically achieved by heating in the presence of a dehydrating agent or a base. The cyclization involves the enolate (or enol) of the ketonic side chain attacking an electrophilic carbon on the pyridine ring, often followed by an oxidation or elimination step to furnish the aromatic thieno[2,3-b]pyridine system. This method provides direct access to 2-acyl or 2-aryl thieno[2,3-b]pyridines.
Condensation Reactions Involving Thiophene Carboxylates and Nitriles/Carbonyls
The synthesis of the thieno[2,3-b]pyridine ring system can be achieved through the strategic condensation of appropriately functionalized thiophene precursors. While a direct synthesis of thieno[2,3-b]pyridin-6-amine using this method is not extensively detailed in the literature, the general approach involves the cyclization of a 2-aminothiophene derivative bearing a carbonyl or cyano group at the 3-position with a suitable dielectrophilic partner.
For instance, a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile can serve as a key intermediate. The pyridine ring is then constructed by reacting this intermediate with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or nitrile. The reaction typically proceeds via a Michael addition followed by an intramolecular condensation and subsequent aromatization. The nature and position of the substituents on both the thiophene precursor and the dielectrophilic partner determine the final substitution pattern of the resulting thieno[2,3-b]pyridine. To obtain the 6-amino derivative, a precursor bearing a latent or protected amino group at the appropriate position on the pyridine-forming fragment would be required.
One-Pot Syntheses from Enaminones and 2-Cyanothioacetamide
One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A notable one-pot synthesis of substituted thieno[2,3-b]pyridines has been developed utilizing enaminones and 2-cyanothioacetamide. This methodology allows for the rapid assembly of the bicyclic core with a variety of substituents.
The reaction proceeds by treating an enaminone, such as a 2-acetyl-3-(dimethylamino)propenamide or -propenoate, with 2-cyanothioacetamide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). This is followed by the addition of a methylene-active bromide. The sequence involves an initial condensation and cyclization to form the thieno[2,3-b]pyridine ring system. This approach is highly versatile, enabling the introduction of diverse functionalities by varying the starting enaminone and the methylene-active bromide, thereby providing access to a library of substituted thieno[2,3-b]pyridines in good to excellent yields.
| Starting Materials | Reagents | Product | Yield (%) |
| Enaminone, 2-Cyanothioacetamide, Methylene-active bromide | K2CO3, DMF | 2,3,5,6-tetrasubstituted thieno[2,3-b]pyridine | 78-90 |
Cascade Reactions for Polyfused Thienopyridines
Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, represent a powerful tool for the construction of complex molecular architectures. In the context of thienopyridine synthesis, cascade reactions have been employed to generate intricate polyfused heterocyclic systems. While often leading to more complex structures than the simple bicyclic this compound, the principles of these reactions are relevant to the construction of the core scaffold.
An example of such a cascade involves the reaction of 2-aminothiophene-3-carbonitriles with other reagents under acidic conditions, leading to polyfused thienopyridines. These reactions can proceed through a series of cyclization and rearrangement steps, often with high stereoselectivity. The complexity of the final product is dictated by the nature of the starting materials and the reaction conditions. Although not a direct route to this compound, these cascade methodologies highlight the potential for the rapid assembly of diverse thienopyridine-based scaffolds.
Novel Functionalization and Derivatization Approaches
Once the this compound core is synthesized, its further functionalization is crucial for exploring structure-activity relationships and developing new therapeutic agents. A variety of modern organic reactions can be applied to modify the amino group and the aromatic rings of the scaffold.
Amidation and Acylation Strategies
The amino group at the 6-position of this compound is a prime site for functionalization through amidation and acylation reactions. These reactions allow for the introduction of a wide range of substituents, which can significantly impact the biological properties of the molecule. Standard acylation conditions, such as the use of acid chlorides or anhydrides in the presence of a base, can be employed to introduce acyl groups.
Similarly, amide bond formation can be achieved by coupling the 6-amino group with carboxylic acids using common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Research on related 3-aminothieno[2,3-b]pyridine-2-carboxamides has demonstrated the feasibility of such transformations on the thieno[2,3-b]pyridine scaffold acs.orgnih.gov. These studies have shown that the amino group can be readily acylated to introduce various arylcarboxamido moieties, leading to compounds with potent biological activities acs.orgnih.gov. While these examples are on a different position of the ring, the chemical principles are directly applicable to the 6-amino group.
Introduction of Aminomethyl and Other Alkyl/Aryl Substituents
The introduction of aminomethyl, alkyl, and aryl substituents on the this compound scaffold can be achieved through various synthetic strategies. N-alkylation of the 6-amino group can be accomplished using alkyl halides in the presence of a base. The Mannich reaction, involving the reaction of the amine with formaldehyde and a secondary amine, could potentially be used to introduce an aminomethyl group.
The introduction of aryl groups onto the thieno[2,3-b]pyridine core is often achieved through modern cross-coupling reactions. For instance, a halogenated thieno[2,3-b]pyridine precursor can undergo Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce a variety of aryl or heteroaryl substituents. While specific examples of N-alkylation or N-aminomethylation of this compound are not prevalent in the literature, the general reactivity of aromatic amines suggests that these transformations are feasible.
Site-Specific Halogenation and Subsequent Reactions
Site-specific halogenation of the thieno[2,3-b]pyridine nucleus provides a versatile handle for further functionalization through cross-coupling and other substitution reactions. The regioselectivity of halogenation is influenced by the electronic properties of the bicyclic system. For the pyridine ring, electrophilic aromatic substitution is often challenging due to its electron-deficient nature. However, innovative methods, such as those involving Zincke imine intermediates, have been developed for the 3-selective halogenation of pyridines, which could be applicable to the thieno[2,3-b]pyridine system chemrxiv.org.
The synthesis of various substituted thieno[2,3-b]pyridines often starts from halogenated precursors. For example, the synthesis of 6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine derivatives utilizes a bromo-substituted starting material, highlighting the importance of halogenated intermediates in building molecular complexity nih.gov. Once a halogen is introduced at a specific position, it can be readily transformed into other functional groups using a wide array of transition-metal-catalyzed cross-coupling reactions, providing access to a vast chemical space of novel this compound derivatives.
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Chan–Lam)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including the Thieno[2,3-b]pyridine scaffold. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, has been widely employed for the synthesis of aryl- and heteroaryl-substituted Thieno[2,3-b]pyridines. For instance, various new bi(hetero)aryl derivatives of the thieno[3,2-b]pyridine skeleton have been synthesized in high yields by the Suzuki-Miyaura cross-coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with a range of aryl or heteroaryl pinacolboranes or potassium trifluoroborates. This highlights the versatility of this method in introducing molecular diversity to the thienopyridine core. The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org This reaction has proven valuable in the synthesis of N-aryl and N-heteroaryl derivatives of this compound. The development of specialized ligands, such as bulky, electron-rich phosphines, has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides with improved efficiency and milder reaction conditions. For example, a series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were prepared by coupling the corresponding 2-chloro derivative with primary aromatic amines using a palladium acetate (B1210297) catalyst. researchgate.net The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond. libretexts.org
The Chan-Lam coupling reaction provides an alternative, often milder, method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple boronic acids with amines, alcohols, or thiols. nih.gov While its application specifically to this compound is less documented, the principles of this reaction suggest its potential for the N-arylation of this scaffold under aerobic conditions, often at room temperature. This method can be advantageous over palladium-catalyzed reactions in certain contexts, offering a different reactivity profile and functional group tolerance.
Table 1: Comparison of Palladium-Mediated Cross-Coupling Reactions for Thieno[2,3-b]pyridine Functionalization
| Reaction | Coupling Partners | Catalyst System | Key Advantages |
| Suzuki-Miyaura | Organoboron species + Organohalide | Pd(0) complex + Base | High functional group tolerance, commercial availability of reagents. |
| Buchwald-Hartwig | Amine + Organohalide | Pd(0) or Pd(II) precatalyst + Ligand + Base | Wide scope of amines, formation of C-N bonds. wikipedia.org |
| Chan-Lam | Boronic acid + Amine/Alcohol/Thiol | Copper salt + Base | Mild reaction conditions, often aerobic. nih.gov |
Design and Synthesis of "Prodrug-like" Thieno[2,3-b]pyridines
The concept of prodrugs, which are inactive or less active precursors that are metabolically converted to the active drug in the body, has been explored to enhance the physicochemical and pharmacokinetic properties of Thieno[2,3-b]pyridine derivatives. A significant challenge with some potent 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines is their poor solubility, which is attributed to their planar structure, leading to strong intermolecular stacking and crystal packing. mdpi.com
To address this, a "prodrug-like" strategy has been implemented by incorporating bulky, cleavable ester and carbonate functional groups onto the Thieno[2,3-b]pyridine scaffold. mdpi.com The rationale behind this approach is to disrupt the planarity and crystal packing of the parent molecule, thereby improving solubility and potentially bioavailability. These ester and carbonate moieties are designed to be readily cleaved by endogenous enzymes, such as esterases, to release the active parent compound. mdpi.com
Research has shown that the addition of these "prodrug-like" moieties to alcohol-containing Thieno[2,3-b]pyridines resulted in compounds with increased anti-proliferative activity against various cancer cell lines. mdpi.com This suggests that the improved solubility and potentially higher intracellular concentrations of the active compound contribute to the enhanced biological effect. mdpi.com
Table 2: Examples of "Prodrug-like" Modifications on Thieno[2,3-b]pyridines mdpi.com
| Parent Compound | Prodrug Moiety | Rationale |
| 3-amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides | Acetate, Pivalate, Benzoate esters; Ethyl, Benzyl carbonates | Disrupt crystal packing, increase solubility. |
Ring Expansion and Annulation Reactions to Fused Systems
The synthesis of fused polycyclic systems incorporating the Thieno[2,3-b]pyridine core is a significant area of research, as these extended structures often exhibit unique biological activities. Ring expansion and annulation reactions are powerful strategies to construct such complex heterocyclic frameworks.
One approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with various reagents to build additional rings. For example, condensation with triethyl orthoformate followed by treatment with hydrazine hydrate can lead to the formation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives. researchgate.net These fused systems have been reported to possess a range of biological activities, including antiallergic and antiprotozoal properties. researchgate.net
Another strategy involves cascade reactions, such as the flash vacuum pyrolysis of appropriately substituted ylides derived from 2-(methylthio)nicotinic acid, to generate novel tetracyclic heteroaromatic systems containing the Thieno[2,3-b]pyridine moiety fused with naphtho-, phenanthro-, benzothieno-, and benzofuro- rings. rsc.org
Annulation reactions using reagents like 3-aryl-2H-azirines have also been explored for the construction of fused pyrrole rings onto heteroaromatic systems, which could potentially be adapted for the Thieno[2,3-b]pyridine scaffold. nih.gov
Selective Oxidation and Reduction Transformations
Selective oxidation and reduction reactions on the Thieno[2,3-b]pyridine nucleus are crucial for fine-tuning its electronic properties and introducing new functional groups. The sulfur and nitrogen atoms in the bicyclic system, as well as the amino substituent, offer sites for selective transformations.
The selective oxidation of the sulfur atom in the thiophene ring of Thieno[2,3-b]pyridines can lead to the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These transformations can be achieved using various oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The oxidation state of the sulfur atom can significantly influence the biological activity of the molecule.
The pyridine nitrogen can also be selectively oxidized to the corresponding N-oxide. nih.gov Furthermore, studies on the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides have revealed interesting and solvent-dependent reaction pathways. For instance, treatment with sodium hypochlorite (B82951) in aqueous dioxane can lead to oxidative dimerization, forming complex polycyclic structures. nih.govacs.org This highlights the potential for unexpected yet synthetically useful transformations under oxidative conditions.
Selective reduction of the Thieno[2,3-b]pyridine system can also be a valuable synthetic tool. For example, reduction of a nitro group, if present on the scaffold, to an amino group can be achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation provides a handle for further functionalization. While specific examples for the selective reduction of the this compound core are not extensively detailed, general methods for the reduction of pyridine and thiophene rings could potentially be applied under controlled conditions to achieve partial or full saturation of the heterocyclic system, leading to novel analogs with different three-dimensional structures.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions
The thieno[2,3-b]pyridine (B153569) nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine (B92270) nitrogen. libretexts.orglibretexts.org Acidic conditions used in many electrophilic substitution reactions can protonate the nitrogen, further deactivating the ring system. libretexts.org However, the presence of the powerful electron-donating amino group at the C6 position is expected to significantly influence the regioselectivity and rate of these reactions.
A kinetic study of hydrogen exchange and nitration on the parent thieno[2,3-b]pyridine indicated that substitution occurs on the protonated species. rsc.org For the 6-amino derivative, the amino group would direct incoming electrophiles, though the specific outcomes can be complex.
Nitration: Nitration of the unsubstituted thieno[2,3-b]pyridine N-oxide with sulfuric acid yields the 4-nitro derivative, while nitration in acetic acid produces the 5-nitro isomer. researchgate.net For 6-aminothieno[2,3-b]pyridine, the directing effect of the amino group would compete with the inherent reactivity of the ring, likely leading to substitution on the pyridine ring. For instance, nitration of related thieno[2,3-b]pyridine systems has been shown to introduce a nitro group at position 3.
Halogenation: Halogenation provides a key route for functionalizing the thieno[2,3-b]pyridine core. evitachem.com Electrophilic bromination of unsubstituted thieno[2,3-b]pyridin-3-amine (B1331513) using bromine in acetic acid selectively targets the C5 position on the thiophene (B33073) ring. evitachem.com The presence of an activating group on the pyridine ring, such as the 6-amino group, could alter this regioselectivity.
Table 1: Electrophilic Aromatic Substitution on the Thieno[2,3-b]pyridine Scaffold This table summarizes findings on the general scaffold, as specific data for the 6-amino derivative is limited.
| Reaction | Reagent/Conditions | Substrate | Product/Position | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Thieno[2,3-b]pyridine 7-oxide | 4-Nitro derivative | researchgate.net |
| Nitration | HNO₃/Acetic Acid | Thieno[2,3-b]pyridine 7-oxide | 5-Nitro derivative | researchgate.net |
| Bromination | Br₂/Acetic Acid | Thieno[2,3-b]pyridin-3-amine | 5-Bromo derivative | evitachem.com |
| Iodination | I₂/CuI, H₂O₂ | 6-Amino-thieno[2,3-b]pyridin-3-amine | 5-Iodo derivative | evitachem.com |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions are more facile on the pyridine ring of the thieno[2,3-b]pyridine scaffold, especially when a good leaving group is present at a position activated by the ring nitrogen (e.g., C4 or C6). Chlorothienopyridines, for example, are known to react with a variety of nucleophiles including alkoxides, thiols, and amines. abertay.ac.uk
While the 6-amino group itself is not a good leaving group, its presence influences the electronic properties of the ring. Synthetic strategies often involve the initial placement of a halogen at the 6-position, which can then be displaced by an amine to install the 6-amino functionality. Conversely, derivatization of the 6-amino group or its conversion into a better leaving group (e.g., a diazonium salt) could open pathways for introducing other nucleophiles at this position. In related isothiazolo[4,3-b]pyridines, a regioselective nucleophilic aromatic substitution has been demonstrated to introduce aminomethylpyridine at the 3-position. mdpi.com
Oxidative Transformations and Dimerization Pathways
The thieno[2,3-b]pyridine scaffold can undergo oxidation at both the sulfur and the pyridine nitrogen atoms. nih.gov Selective oxidation can lead to the formation of N-oxides and S-oxides (sulfoxides), which can be further oxidized to sulfones. nih.gov These transformations alter the electronic properties and reactivity of the heterocyclic system.
A particularly noteworthy reaction is the oxidative dimerization observed in related 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov Treatment of these compounds with sodium hypochlorite (B82951) (NaOCl) leads to an unusual and stereoselective dimerization, forming complex polyheterocyclic structures. nih.gov The reaction proceeds via the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without involving the pyridine nitrogen or sulfur atoms in the oxidation. nih.gov Two potential mechanistic pathways have been proposed for this transformation, both involving initial oxidation of the amino group. nih.gov While this specific example involves the 3-amino isomer, it highlights a potential and complex reactivity pathway for aminothieno[2,3-b]pyridines, including the 6-amino derivative, under oxidative conditions.
Reduction Chemistry of the Thieno[2,3-B]pyridine Scaffold
The reduction of substituents on the thieno[2,3-b]pyridine ring is a common synthetic transformation. For example, a nitro group at the 3-position can be readily reduced to the corresponding 3-amino group using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or dissolving metal reduction (Zn/HCl).
Care must be taken during these reductions to avoid over-reduction of the pyridine ring, which can be susceptible to hydrogenation under certain conditions. The use of poisoned catalysts, such as the Lindlar catalyst, can help mitigate this side reaction. The reduction of the entire aromatic scaffold is more challenging but can be achieved under more forcing conditions, leading to tetrahydrothieno[2,3-b]pyridine derivatives.
Cycloaddition and Ring Transformation Processes
The thieno[2,3-b]pyridine core can participate in cycloaddition and ring transformation reactions to build more complex fused heterocyclic systems. For instance, 3-amino-2-cyanothieno[2,3-b]pyridine derivatives have been used as precursors to synthesize pyrimido[4',5':4,5]thieno[2,3-b]pyridine systems by reacting with reagents like formamide (B127407) or formic acid. nih.govmdpi.com
In a different approach, a metal-free denitrogenative transformation has been used to synthesize thieno[2,3-c]pyridine (B153571) derivatives (an isomer of the [2,3-b] system) from a fused 1,2,3-triazole precursor. nih.govd-nb.info This process involves an acid-mediated reaction that leads to nucleophilic insertion or transannulation, demonstrating a sophisticated ring transformation strategy. nih.govd-nb.info Such strategies highlight the potential of the thienopyridine scaffold to be converted into other valuable heterocyclic structures.
Mechanism-Based Studies of Novel Synthetic Routes
Investigating the mechanisms of new synthetic routes provides fundamental insights into the reactivity of the thieno[2,3-b]pyridine system. One novel synthesis of 3-aminothieno[2,3-b]pyridines involves a silicon-directed anionic cyclization. clockss.org This method utilizes an α-thiomethylsilane to direct deprotonation, with the resulting anion cyclizing onto a pendant nitrile group to form the 3-aminothiophene ring. clockss.org Further mechanistic studies were proposed to fully elucidate the reaction pathway. clockss.org
Another mechanistically interesting approach involves the intramolecular cyclization of intermediates to form the thieno[2,3-b]pyridine core. The presence of a carbonyl group on an aryl halide used in the synthesis appears to facilitate the cyclization compared to simple aryl halides, possibly due to the bifunctional electrophilic and nucleophilic nature of α-halo carbonyl compounds in condensation reactions. nih.gov
Table 2: Summary of Novel Synthetic Strategies and Mechanistic Features
| Synthetic Strategy | Key Transformation | Proposed Mechanistic Feature | Target Scaffold | Reference |
|---|---|---|---|---|
| Silicon-Directed Cyclization | Construction of the thiophene ring | Anion stabilization by α-trimethylsilyl group followed by cyclization onto a nitrile | 3-Aminothieno[2,3-b]pyridine | clockss.org |
| Denitrogenative Transformation | Conversion of a fused 1,2,3-triazole | Acid-mediated denitrogenation followed by nucleophilic insertion or transannulation | Thieno[2,3-c]pyridine | nih.govd-nb.info |
| Intramolecular Cyclization | Formation of thiophene ring from S-alkylated pyridine-2-thione | Influence of α-halo carbonyl compound facilitating cyclization | Thieno[2,3-b]pyridine | nih.gov |
Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), are fundamental for establishing the basic carbon-hydrogen framework of a molecule.
For Thieno[2,3-b]pyridin-6-amine, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons on the thieno[2,3-b]pyridine (B153569) core, as well as a characteristic signal for the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electronic properties of the fused heterocyclic system. The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns (spin-spin splitting) would reveal the adjacency of protons.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms, particularly the one bearing the amino group (C6) and others within the pyridine (B92270) and thiophene (B33073) rings, provide critical information about the electronic structure. For instance, carbons directly attached to the nitrogen and sulfur heteroatoms would exhibit characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles and data from related structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.2 - 7.5 | - |
| H-3 | 7.0 - 7.3 | - |
| H-4 | 7.8 - 8.2 | - |
| H-5 | 6.5 - 6.8 | - |
| NH₂ | 5.0 - 6.0 (broad) | - |
| C-2 | - | 120 - 125 |
| C-3 | - | 115 - 120 |
| C-3a | - | 145 - 150 |
| C-4 | - | 140 - 145 |
| C-5 | - | 105 - 110 |
| C-6 | - | 155 - 160 |
| C-7a | - | 160 - 165 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, confirming the C-H bonds within the heterocyclic rings.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for establishing the connectivity of the entire molecule. For example, HMBC correlations from the amine protons could help confirm their position at C6 by showing cross-peaks to adjacent carbons like C5 and C7a. Similarly, correlations between protons on one ring and carbons on the other would confirm the fused nature of the thieno[2,3-b]pyridine system. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. nih.gov For this compound (C₇H₆N₂S), the expected exact mass can be calculated with high precision. An HRMS analysis using techniques like Electrospray Ionization (ESI) would yield a measured mass that should match the calculated value to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula. nih.gov
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass |
| C₇H₆N₂S | [M+H]⁺ | 151.0324 | (Hypothetical) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings would be observed around 3000-3100 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations within the aromatic rings in the 1400-1650 cm⁻¹ region. The C-S stretching vibration from the thiophene ring would likely appear at a lower frequency. nih.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C/C=N | Stretch | 1400 - 1650 |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula. For a pure sample of this compound (C₇H₆N₂S), the experimental values for C, H, and N should be in close agreement (typically within ±0.4%) with the calculated values, thus verifying the empirical and molecular formula. nih.gov
Table 4: Elemental Analysis Data for C₇H₆N₂S
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 55.98 | (Hypothetical) |
| Hydrogen (H) | 4.03 | (Hypothetical) |
| Nitrogen (N) | 18.65 | (Hypothetical) |
| Sulfur (S) | 21.35 | (Hypothetical) |
Chromatographic Methods for Purity Assessment and Isolation
The purity assessment and isolation of this compound and its derivatives are crucial steps in its synthesis and characterization, ensuring the removal of impurities, starting materials, and by-products. Various chromatographic techniques are employed for this purpose, with the choice of method depending on the scale of the separation (analytical or preparative) and the physicochemical properties of the specific compound.
Thin-Layer Chromatography (TLC) is a fundamental technique frequently utilized for the rapid, qualitative monitoring of reaction progress and for the preliminary assessment of the purity of Thieno[2,3-b]pyridine derivatives. While specific TLC conditions for this compound are not extensively detailed in the available literature, methods for its derivatives typically involve silica (B1680970) gel plates as the stationary phase. The selection of the mobile phase is critical and is determined by the polarity of the specific derivative. A common approach involves using a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation, which is visualized under UV light.
For the isolation and purification of larger quantities of Thieno[2,3-b]pyridine derivatives, column chromatography, including flash chromatography, is the method of choice. Similar to TLC, silica gel is the most common stationary phase. The elution is typically performed using a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate is often effective. In some documented cases, the separation of certain substituted 3-aminothieno[2,3-b]pyridine-2-carboxamides by silica-gel column chromatography has been reported as challenging, suggesting that alternative stationary phases or solvent systems might be necessary for closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the identification of metabolites of Thieno[2,3-b]pyridine derivatives. This technique is particularly useful for volatile and thermally stable compounds. For less volatile compounds, a derivatization step is often necessary to increase their volatility. For example, one study reported the analysis of a metabolite of a newly synthesized thieno[2,3-b]pyridine compound using a GC-MS coupled system after a derivatization process. This indicates that GC-MS can be a valuable tool for the structural elucidation of this compound and its metabolites, provided that appropriate sample preparation is performed.
The following tables summarize typical chromatographic conditions that have been reported for the analysis and purification of various Thieno[2,3-b]pyridine derivatives, which can serve as a starting point for developing methods for this compound.
Table 1: Representative TLC Conditions for Thieno[2,3-b]pyridine Derivatives
| Stationary Phase | Mobile Phase (Typical) | Detection |
|---|
Table 2: Representative Column Chromatography Conditions for Thieno[2,3-b]pyridine Derivatives
| Stationary Phase | Eluent System (Typical) | Application |
|---|
Table 3: General HPLC and GC-MS Parameters for the Analysis of Thieno[2,3-b]pyridine Derivatives
| Technique | Stationary Phase (Typical) | Mobile Phase/Carrier Gas (Typical) | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 Reverse-Phase | Acetonitrile (B52724) : Water or Methanol : Water | UV | Purity assessment, Pharmacokinetic studies |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand), such as a thieno[2,3-b]pyridine (B153569) derivative, binds to a macromolecular target, typically a protein. These simulations are crucial for elucidating mechanisms of action and for structure-based drug design.
Docking studies have been instrumental in identifying key interactions between thieno[2,3-b]pyridine derivatives and their protein targets. For instance, in studies of their anti-proliferative effects, these compounds were docked into the active site of the phosphoinositide-specific phospholipase C (PI-PLC) enzyme. mdpi.comnih.gov
The primary amine group on the thieno[2,3-b]pyridine core has also been identified as a critical interaction point, forming hydrogen bonds with residues like GLU341 and HIS311. mdpi.com This detailed interaction mapping helps explain the structure-activity relationships (SAR) observed experimentally and provides a rational basis for designing new derivatives with improved potency.
| Amino Acid Residue | Type of Interaction | Ligand Moiety Involved | Reference |
|---|---|---|---|
| His356 | Hydrogen Bond | Not Specified | nih.gov |
| Glu341 | Hydrogen Bond | Primary Amine | mdpi.comnih.gov |
| Arg549 | Hydrogen Bond | Not Specified | nih.gov |
| Lys438 | Hydrogen Bond | Not Specified | nih.gov |
| His311 | Hydrogen Bond | Primary Amine | mdpi.com |
Computational docking not only identifies key interactions but also predicts the most likely three-dimensional orientation, or "pose," of a ligand within a protein's binding site. For thieno[2,3-b]pyridine derivatives targeting PI-PLC, simulations were performed using software such as the GOLD suite to generate and score potential binding modes. mdpi.com
The prediction of binding modes can reveal subtle but critical differences between analogs. For example, molecular modeling predicted that while a parent alcohol-containing thieno[2,3-b]pyridine binds with its primary amine group pointing into the active site to interact with GLU341, the addition of a larger carbonate group causes the entire molecule to flip. mdpi.com In this altered pose, the amine group points away from the binding site, eliminating the crucial hydrogen bond and predicting a much lower binding efficiency. mdpi.com Such predictions are vital for understanding why certain structural modifications may lead to a decrease in biological activity. While these simulations provide valuable qualitative insights, quantitative prediction of binding affinity remains a significant challenge, with scoring functions providing estimates that guide further experimental work.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. These methods provide a fundamental understanding of a molecule's geometry, stability, and reactivity, which complements the insights from classical molecular modeling.
DFT calculations are used to analyze the electronic structure of molecules like thieno[2,3-b]pyridines, providing information on molecular orbital energies (such as HOMO and LUMO), charge distribution, and electrostatic potential. This information is critical for understanding the molecule's reactivity and its potential to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are known to be important for the crystal packing of planar thienopyridine molecules. mdpi.com The electronic properties calculated through DFT can serve as descriptors in the development of QSAR models, linking the electronic structure to biological activity.
For flexible molecules, DFT is a powerful tool for conformational analysis. By calculating the energies of different spatial arrangements (conformers) of a molecule, researchers can identify the most stable, low-energy structures. iu.edu.sapreprints.org Methods like B3LYP and B3PW91 are commonly used to optimize molecular geometries and predict the relative stabilities of different rotamers that arise from internal rotation around single bonds. iu.edu.sanih.gov For a molecule like Thieno[2,3-b]pyridin-6-amine, this could involve analyzing the rotational barrier of the amine group. The calculated energies help in understanding which conformations are likely to be present under physiological conditions and thus which shape is most relevant for binding to a biological target. iu.edu.sa
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of untested compounds and for prioritizing synthetic efforts.
A receptor-guided 3D-QSAR model was developed for a series of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.gov In this approach, the alignment of the molecules, a critical step in 3D-QSAR, was based on their docked poses in the PKC-θ active site, which were obtained using an induced fit docking (IFD) protocol. nih.gov
The resulting 3D-QSAR model demonstrated good statistical robustness and predictive power. nih.gov The quality of the model was assessed using several statistical metrics, as detailed in the table below. The contour maps generated from the model provided a visual representation of the structural features that are favorable or unfavorable for activity, highlighting regions where steric bulk, electron-withdrawing groups, or hydrogen bond donors would enhance or diminish PKC-θ inhibition. nih.gov This information provides a clear roadmap for designing next-generation inhibitors with improved potency. nih.gov
| Parameter | Value | Description | Reference |
|---|---|---|---|
| R² (training set) | 0.915 | Coefficient of determination for the training set, indicating goodness of fit. | nih.gov |
| Q² (test set) | 0.600 | Cross-validated R² for the test set, indicating predictive power. | nih.gov |
| Pearson-r (test set) | 0.801 | Correlation coefficient between predicted and actual activity for the test set. | nih.gov |
| Standard Deviation (SD) | 0.241 | The standard deviation of the regression. | nih.gov |
In Silico Predictions of Molecular Properties and Reactivity
Computational methods enable the prediction of a wide range of molecular properties for this compound, starting from its fundamental physicochemical characteristics to its likely chemical reactivity. These predictions are often based on the foundational thieno[2,3-b]pyridine scaffold, with modifications to account for the presence of the 6-amino group. researchgate.net
The introduction of an amino group at the 6-position of the pyridine (B92270) ring is anticipated to significantly influence the electronic properties of the core structure. As an electron-donating group, the amino substituent increases the electron density of the pyridine ring, which in turn can affect the molecule's reactivity, particularly towards electrophilic substitution.
A summary of predicted molecular properties for the parent thieno[2,3-b]pyridine and the anticipated influence of the 6-amino group are presented below.
Interactive Table: Predicted Molecular Properties
| Property | Predicted Value for Thieno[2,3-b]pyridine | Expected Influence of 6-Amino Group |
| Molecular Formula | C₇H₅NS nih.gov | C₇H₆N₂S |
| Molecular Weight | 135.19 g/mol nih.gov | 150.20 g/mol |
| XLogP3 | 2.2 | Likely to decrease due to the polar amino group |
| Hydrogen Bond Donor Count | 0 | 1 (from the amino group) |
| Hydrogen Bond Acceptor Count | 1 | 2 (from the pyridine nitrogen and the amino group) |
| Rotatable Bond Count | 0 | 0 |
The reactivity of this compound can also be predicted through computational analysis. The electron-donating nature of the amino group is expected to activate the pyridine ring towards electrophilic attack. The precise sites of highest reactivity can be determined by calculating molecular electrostatic potential (MEP) maps and Fukui functions, which indicate regions of high electron density and susceptibility to electrophilic or nucleophilic attack. It is anticipated that the positions ortho and para to the amino group on the pyridine ring will be particularly activated.
Analysis of Aromaticity and Electronic Delocalization within the Fused System
The thieno[2,3-b]pyridine core is a fused heterocyclic system composed of a thiophene (B33073) ring and a pyridine ring. drugbank.com Both individual rings are aromatic, and their fusion results in a system with significant electronic delocalization across both rings. The planarity of this fused system is a key characteristic that facilitates π-stacking interactions in the solid state. mdpi.com
The aromaticity of the thieno[2,3-b]pyridine system can be computationally assessed using methods such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA). These analyses typically confirm the aromatic character of both the thiophene and pyridine rings within the fused structure.
Research Applications and Functional Utility
A Versatile Building Block in Organic Synthesis
The chemical architecture of Thieno[2,3-b]pyridin-6-amine, featuring a reactive amino group, makes it a highly valuable precursor in the field of organic synthesis. This functionality serves as a linchpin for the construction of more elaborate molecular structures, enabling chemists to forge new pathways to novel compounds.
Precursors for Polyfunctional Heterocyclic Systems
The amino group on the thieno[2,3-b]pyridine (B153569) core is a key reactive site that allows for its use in the synthesis of fused and polycyclic heterocyclic systems. Aminothieno[2,3-b]pyridines can be reacted with various electrophilic reagents to construct new ring systems with potential applications in medicinal chemistry and materials science. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides are known to react with one-carbon electrophiles such as carbon disulfide, phenyl isothiocyanate, and various aldehydes and ketones. researchgate.net These reactions lead to the formation of tricyclic derivatives, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are of significant interest for their biological activities. researchgate.net
The reaction of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with ninhydrin in the presence of acid yields complex spiro compounds, further demonstrating the utility of the amino group in constructing polyfunctional systems. researchgate.net While these examples specifically mention the 3-amino isomer, the underlying reactivity principles of the amino group on the thieno[2,3-b]pyridine scaffold are broadly applicable and highlight its potential as a precursor for diverse heterocyclic structures.
Synthesis of Polysubstituted Thiophenes and Pyridines
While this compound is a valuable building block for creating larger, fused heterocyclic systems, its direct application in the synthesis of standalone polysubstituted thiophenes and pyridines is not extensively documented in publicly available research. The primary synthetic utility of this compound, as evidenced by current literature, lies in the further functionalization of the existing thieno[2,3-b]pyridine core or through reactions involving the amino group to build additional rings.
Development of Borylated Heterocycles
Applications in Advanced Materials Science
The photophysical properties inherent to the thieno[2,3-b]pyridine core make it an attractive candidate for applications in materials science, particularly in the field of organic electronics. researchgate.net The ability to modify the core structure allows for the fine-tuning of its electronic and physical properties to meet the demands of various applications.
Components for Organic Electronic Materials (e.g., OPVs, OLEDs, OFETs)
The fused aromatic system of thieno[2,3-b]pyridines endows them with interesting photophysical properties, which are essential for applications in organic electronic devices. researchgate.net While the broader class of thieno[2,3-b]pyridines has garnered interest in this field, specific performance data for devices incorporating this compound derivatives are not widely reported in the literature. The research in this area is still emerging, and further studies are needed to fully evaluate the potential of this specific compound in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Modulation of Physicochemical Properties for Material Performance
The performance of organic materials is intrinsically linked to their physicochemical properties, such as solubility, crystal packing, and molecular rigidity. Research on thieno[2,3-b]pyridine derivatives has shown that these properties can be effectively modulated through chemical synthesis. For example, the introduction of bulky ester and carbonate functional groups into the thieno[2,3-b]pyridine scaffold has been shown to disrupt intermolecular stacking and crystal packing, which can lead to improved solubility. mdpi.com
Furthermore, the rigidity of the molecular structure can significantly impact its interaction with other molecules, as seen in biological systems where intramolecular cyclization can lead to a decrease in binding affinity to receptors due to molecular stiffening. nih.gov This principle of modulating molecular rigidity is also crucial in the design of organic electronic materials, where the planarity and intermolecular organization of the molecules dictate their electronic properties and device performance. The ability to systematically modify the this compound core provides a pathway to fine-tune these properties for optimal material performance.
Development of Biochemical Probes and Tool Compounds (Non-Clinical)
The thieno[2,3-b]pyridine scaffold serves as a versatile template for the development of biochemical probes and tool compounds for non-clinical research. Its derivatives have been instrumental in studying various biological processes through the modulation of specific molecular targets.
Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Cholinesterases, PLC-γ2, Hsp90)
Derivatives of thieno[2,3-b]pyridine have been identified as inhibitors of a wide range of enzymes, making them valuable tools for biochemical and pharmacological research.
Kinase Inhibition: The thieno[3,2-b]pyridine scaffold has been used to develop highly selective kinase inhibitors. nih.gov These compounds can serve as templates for ATP-competitive inhibitors that bind to the kinase back pocket. nih.gov Notably, some derivatives have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cancer. tandfonline.com For instance, compounds 3c and 5b exhibited moderate Pim-1 inhibitory activity with IC50 values of 35.7 and 12.71 μM, respectively. tandfonline.com Other derivatives, however, displayed poor Pim-1 inhibition. tandfonline.com While one study showed limited to no activity against a panel of 97 kinases for a specific derivative, this highlights the potential for developing highly selective inhibitors based on this scaffold. nsc.ru Thieno[3,2-b]pyridine-6-carbonitrile and thieno[2,3-b]pyridine-5-carbonitrile (B3116000) have also been investigated as protein kinase inhibitors. patsnap.com
Phosphodiesterase Inhibition: Research has explored thieno[2,3-b]pyridines as potential inhibitors of phosphodiesterases (PDEs). For example, a study focused on the synthesis and evaluation of derivatives as inhibitors of tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme. nsc.ru The most potent derivative for TDP1 in this study, 9d , demonstrated an excellent IC50 of 0.5 ± 0.1 μM. nsc.ru
Cholinesterase Inhibition: Thieno[2,3-b]pyridine amine derivatives have been synthesized and evaluated as analogs of tacrine for their inhibitory activity against cholinesterases (ChEs), enzymes relevant to Alzheimer's disease. researchgate.netnih.gov In one study, compounds 5e and 5d showed the highest activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 1.55 µM and 0.23 µM, respectively. researchgate.netnih.gov The inhibitory effects of these compounds are of interest for the potential development of treatments for Alzheimer's disease. acs.org Some thieno[2,3-b]pyridines are also noted to be effective inhibitors of AChE. researchgate.net
PLC-γ2 Inhibition: Thieno[2,3-b]pyridines were initially identified through in silico screening as potential inhibitors of phosphoinositide-specific phospholipase C gamma (PLCγ). nih.gov However, further research has indicated that their cellular effects may not be solely attributable to PLCγ inhibition, suggesting a polypharmacology for this class of compounds. nih.gov While originally developed as PI-PLC inhibitors, their potent cytotoxic effects are thought to be linked to the inhibition of this enzyme, which is often upregulated in cancers. nih.gov
Hsp90 Inhibition: Thieno[2,3-c]pyridine (B153571) derivatives have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stability and function of many client proteins critical for cancer cell survival. mdpi.comnih.gov In one study, compound 6i showed potent inhibition against several cancer cell lines and was found to induce G2 phase arrest. mdpi.comnih.gov The inhibitory activity of 3,6-diaminothieno[2,3-b]pyridines against Hsp90 has also been reported. nih.gov
Table 1: Enzyme Inhibition by Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| 3c | Pim-1 Kinase | 35.7 µM | tandfonline.com |
| 5b | Pim-1 Kinase | 12.71 µM | tandfonline.com |
| 9d | Tyrosyl-DNA phosphodiesterase I (TDP1) | 0.5 ± 0.1 µM | nsc.ru |
| 5e | Acetylcholinesterase (AChE) | 1.55 µM | researchgate.netnih.gov |
| 5d | Butyrylcholinesterase (BChE) | 0.23 µM | researchgate.netnih.gov |
| 6i | Hsp90 (inhibition in HSC3 cells) | 10.8 µM | mdpi.comnih.gov |
Investigation of Antiproliferative Activities (In Vitro Cell Line Studies)
The antiproliferative properties of thieno[2,3-b]pyridine derivatives have been extensively studied in various cancer cell lines, demonstrating their potential as scaffolds for the development of anticancer agents.
Broad-Spectrum Activity: Numerous studies have reported the cytotoxic effects of thieno[2,3-b]pyridines against a range of human cancer cell lines. ut.ac.irekb.egnih.gov These include breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG-2), colon cancer (HCT-116), lung cancer (A549), and prostate cancer (PC3) cell lines. tandfonline.comekb.eg
Mechanism of Action: The antiproliferative activity of these compounds is often associated with their ability to induce apoptosis and cell cycle arrest. nih.gov For example, some derivatives have been shown to cause G2/M arrest and promote multinucleation in breast cancer cell lines. nih.gov The cytotoxic effect is believed to be linked to the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC), which is upregulated in many cancers. nih.gov
Structure-Activity Relationship: The antiproliferative potency of thieno[2,3-b]pyridine derivatives is influenced by their structural modifications. For instance, the introduction of bulky ester and carbonate functional groups has been shown to increase activity against HCT-116 and MDA-MB-231 cells by disrupting crystal packing and improving solubility. nih.gov Lipophilicity also appears to play a role, with more lipophilic compounds exhibiting significant cytotoxic effects. ut.ac.ir
Specific Examples:
Table 2: Antiproliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 4b | HepG-2 (Hepatocellular Carcinoma) | 3.12 µM | ekb.eg |
| 4b | MCF-7 (Breast Cancer) | 20.55 µM | ekb.eg |
| 3b | CCRF-CEM (Leukemia) | 2.580 ± 0.550 μM | researchgate.net |
| 3b | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 μM | researchgate.net |
| 9a | MB-MDA-435 (Melanoma) | 70 nM (GI50) | nsc.ru |
| Inhibitor 5 | T24 (Bladder Cancer) | 0.5987 µg/mL (after 72h) | nsk.hr |
Antimicrobial and Antifungal Research (In Vitro)
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of compounds in the search for new antimicrobial and antifungal agents.
Antibacterial Activity: Several studies have demonstrated the in vitro antibacterial activity of thieno[2,3-b]pyridines against a panel of both Gram-positive and Gram-negative bacteria. ekb.egjapsonline.com Some compounds have shown potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. researchgate.net For example, compounds 4a, 5a, 5c, and 5d showed potent inhibition of E. coli DNA gyrase with IC50 values ranging from 3.19 to 4.17 μM. researchgate.net
Antifungal Activity: In addition to their antibacterial properties, thieno[2,3-b]pyridine derivatives have also been evaluated for their antifungal activity against various fungal strains. ekb.eg Some compounds have exhibited promising results, with MIC values indicating potent inhibition. ekb.eg For instance, compound 3c showed the most potent antimicrobial activity with MIC values in the range of 4-16 μg/mL against a panel of bacteria and fungi. ekb.eg The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold has also been identified as a promising lead for the development of novel fungicides. nih.gov
Antitubercular Activity: Novel 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown activity against Mycobacterium tuberculosis. acs.org For example, a derivative with a 1-adamantylamine substituent exhibited excellent activity (IC90 = 0.68 μM) with minimal cytotoxicity. acs.org
Table 3: Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 3c | Various bacteria and fungi | 4-16 µg/mL (MIC) | ekb.eg |
| 5a | Various bacteria and fungi | 1-16 µg/mL (MIC) | researchgate.net |
| 4a, 5a, 5c, 5d | E. coli DNA gyrase | 3.19 - 4.17 µM (IC50) | researchgate.net |
| 17p | Mycobacterium tuberculosis | 0.68 µM (IC90) | acs.org |
Insecticidal Activity Screening (In Vitro Agricultural Applications)
Recent research has explored the potential of thieno[2,3-b]pyridine derivatives as insecticides for agricultural applications.
Activity against Aphids: Studies have evaluated the insecticidal activity of new thieno[2,3-b]pyridines against nymphs and adults of Aphis gossypii (cotton aphid). nih.govresearchgate.netacs.org Some compounds, such as 4, 9b, and 9c , have shown promising results. nih.govacs.org Exposure of A. gossypii nymphs to sublethal concentrations of these compounds had noticeable effects on their biological parameters, including increased nymphal instar duration and generation time, and decreased adult longevity. nih.govacs.org
General Insecticidal Potential: The pyridine (B92270) nucleus is a component of many existing insecticides, and the thieno[2,3-b]pyridine scaffold is being investigated as a source of new insecticidal agents. mdpi.com The development of new classes of insecticidal compounds with distinct modes of action is crucial to combat the rise in resistance to traditional pesticides. researchgate.netacs.org
Exploration of Cytoprotectant Properties
While the primary focus of research on thieno[2,3-b]pyridines has been on their cytotoxic and inhibitory activities, there is an emerging interest in exploring their potential cytoprotectant properties in specific contexts. The diverse biological activities of this scaffold suggest that derivatives could be designed to protect cells from certain types of damage, although this area of research is less developed compared to others. Further investigation is needed to fully understand and harness any cytoprotectant potential of thieno[2,3-b]pyridine derivatives.
Ligand Design for Specific Molecular Targets (e.g., Adenosine Receptors)
The thieno[2,3-b]pyridine scaffold has been utilized in the design of ligands for specific molecular targets, most notably adenosine receptors.
Adenosine Receptor Agonists: Thieno[2,3-b]pyridine derivatives have been investigated as non-nucleoside A1 adenosine receptor (AR) agonists. nih.gov Adenosine receptors are implicated in various physiological processes, and A1 AR agonists are of interest for their potential in managing conditions like epilepsy. nih.gov In one study, compound 7c , a thieno[2,3-b]pyridine derivative, displayed good binding affinity to the rat A1 AR with a Ki value of 61.9 nM. nih.gov This finding suggests that the thieno[2,3-b]pyridine core is a promising scaffold for the further development of selective adenosine receptor ligands. nih.govresearchgate.net
Allosteric Modulators: In addition to orthosteric ligands, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, a related class of compounds, have been evaluated as potential allosteric modulators at the A1 adenosine receptor. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Engagement
The thieno[2,3-b]pyridine scaffold has proven to be a versatile template for the development of potent and selective modulators of various biological targets. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure of a compound to observe the effect on its biological activity, have been instrumental in optimizing the potency and drug-like properties of this class of molecules. These investigations have revealed key structural features that govern target engagement and have guided the design of novel derivatives with improved therapeutic potential.
SAR in Anti-mycobacterial Agents
A series of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been investigated for their activity against Mycobacterium tuberculosis. The SAR for this series is notably steep, indicating that minor structural modifications can lead to significant changes in biological activity. acs.org Key findings from these studies highlight the importance of substitutions at the 4- and 6-positions of the thieno[2,3-b]pyridine core for achieving high potency. acs.org
Specifically, the presence of a trifluoromethyl group at the 4-position was identified as a favorable substituent. acs.org At the 6-position, derivatives featuring substituents with hydrogen bond acceptors in the para-position demonstrated the most promising activity. acs.org Furthermore, the nature of the amide group was also found to be a critical determinant of activity, with bulkier amides generally exhibiting better potency. acs.org The free amine at the 3-position of the thieno[2,3-b]pyridine core appears to play a dual role, contributing positively to the anti-mycobacterial activity but also being implicated in the observed cytotoxicity against HepG2 cells. acs.org
| Position | Modification | Effect on Anti-tuberculosis Activity |
| 4-Position | Trifluoromethyl group | Favorable for potency acs.org |
| 6-Position | Substituents with para-position hydrogen bond acceptors | Best activity acs.org |
| Amide Group | Bulkier amides | Better activity acs.org |
| 3-Position | Free amine | Contributes to activity and cytotoxicity acs.org |
SAR in Hepatic Gluconeogenesis Inhibitors
Thieno[2,3-b]pyridine derivatives have also been explored as inhibitors of hepatic gluconeogenesis for the potential treatment of type 2 diabetes mellitus. nih.govresearchgate.net A key SAR finding in this context was that the replacement of a trifluoromethyl (CF3) group on the thienopyridine core could lead to an improvement in inhibitory potency. nih.govresearchgate.net This modification led to the discovery of compounds with enhanced inhibition of hepatic glucose production and favorable drug-like properties. nih.govresearchgate.net
| Core Modification | Effect on Hepatic Gluconeogenesis Inhibition |
| Replacement of CF3 group | Improved potency nih.govresearchgate.net |
SAR in Anti-proliferative Agents for Cancer Therapy
The anti-proliferative activity of thieno[2,3-b]pyridines has been the subject of extensive SAR studies. These compounds have shown promise in inhibiting the growth of various cancer cell lines. mdpi.com One strategy to enhance their activity involves the disruption of crystal packing. Due to their planar nature, these compounds can have poor solubility. The introduction of bulky but cleavable ester and carbonate functional groups has been shown to increase their anti-proliferative activity. mdpi.com
Further SAR studies have revealed other critical structural features for anti-cancer activity:
A methylene-hydroxyl group at the C-5 position can improve anti-proliferative effects. mdpi.com
2,3-disubstitution on the phenyl carboxamide moiety leads to excellent cell growth inhibition. mdpi.com
Fusing a cycloalkyl ring at the 5,6-positions of the pyridine ring or attaching a tethered propyl-aryl group can enhance activity, likely by improving interactions within a lipophilic pocket of the target enzyme, phosphoinositide-specific phospholipase C (PI-PLC). nih.gov
| Structural Modification | Effect on Anti-proliferative Activity |
| Incorporation of bulky ester/carbonate groups | Increased activity mdpi.com |
| Methylene-hydroxyl group at C-5 | Improved activity mdpi.com |
| 2,3-disubstitution on phenyl carboxamide | Excellent cell growth inhibition mdpi.com |
| Fused cycloalkyl ring at 5,6-positions | Improved activity nih.gov |
| Tethered propyl-aryl group | Improved activity nih.gov |
SAR in Anti-Hepatitis C Virus (HCV) Agents
A thienopyridine core was identified as a hit in a cell-based screening for HCV inhibitors. Subsequent SAR studies on this scaffold led to the discovery of several potent compounds with no obvious cytotoxicity in vitro. nih.gov This highlights the potential of the thieno[2,3-b]pyridine framework in the development of novel antiviral agents. nih.gov
| Compound Series | Target | Key SAR Finding |
| Thieno[2,3-b]pyridine derivatives | Hepatitis C Virus | Identification of a potent core scaffold leading to derivatives with low micromolar EC50 values. nih.gov |
Emerging Trends and Future Research Directions
Design Principles for Enhanced Target Selectivity and Potency
The development of thieno[2,3-b]pyridine (B153569) derivatives with improved biological activity hinges on a deep understanding of their structure-activity relationships (SAR). Research has identified several key design principles to enhance target selectivity and potency.
One primary strategy involves the modification of substituents on the core scaffold. For instance, in the context of anti-proliferative agents, it has been demonstrated that 2,3-disubstitution (ortho, meta) on a phenyl carboxamide group attached to the thienopyridine core leads to excellent cell growth inhibition. mdpi.com The introduction of a methylene-hydroxyl group at the C-5 position has also been shown to improve anti-proliferative activity compared to non-hydroxylated analogs. mdpi.com
Another critical design consideration is the disruption of the molecule's crystal packing. Thieno[2,3-b]pyridines are often highly planar molecules that pack tightly through strong intermolecular forces like hydrogen bonds and π-stacking interactions, leading to high melting points and poor solubility. mdpi.com By incorporating bulky but cleavable functional groups, such as esters and carbonates, researchers can decrease this planarity. This disruption of the crystal lattice can lead to improved solubility and, consequently, enhanced intracellular concentrations and biological activity. mdpi.com For example, the addition of these 'prodrug-like' moieties resulted in compounds with increased activity against colon and triple-negative breast cancer cell lines. mdpi.com
The following table summarizes the impact of specific structural modifications on the anti-proliferative activity of certain thieno[2,3-b]pyridine derivatives.
| Compound ID | Modification | Target Cell Line | Activity (IC50) |
| 5c | Parent alcohol | HCT-116 | - |
| 6c | Acetate (B1210297) ester derivative of 5c | HCT-116 | Improved |
| 5d | Parent alcohol | MDA-MB-231 | - |
| 8d | Carbonate derivative of 5d | MDA-MB-231 | Improved |
Data synthesized from research on 'prodrug-like' modifications to disrupt crystal packing. mdpi.com
Exploration of Novel Synthetic Pathways for Structural Diversity
Expanding the chemical space of thieno[2,3-b]pyridine analogs requires the exploration of novel and efficient synthetic routes. Traditional methods often involve the Thorpe–Ziegler cyclization of intermediate nicotinonitriles. researchgate.net This approach typically begins with the alkylation of 3-cyanopyridine-2(1H)-thiones followed by base-catalyzed intramolecular cyclization. researchgate.net These syntheses can be performed in a one-pot fashion or with the isolation of intermediates, using various bases and reaction conditions to achieve structural diversity. researchgate.net
More recent research has uncovered unconventional synthetic pathways. One such method is an unusual oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov Treatment of these precursors with sodium hypochlorite (B82951) (commercial bleach) leads to the formation of complex polyheterocyclic structures through a highly stereoselective process. nih.gov This reaction proceeds via different mechanistic pathways depending on the solvent system used, offering a novel method for creating structurally complex molecules that are otherwise difficult to access. nih.gov
Other synthetic strategies focus on building the fused ring system from different starting materials. For example, new thieno[2,3-b]pyridine-based compounds have been synthesized by treating 3-aminothienopyridine derivatives with reagents like aryl isothiocyanates and maleic anhydride to modify the amine group and introduce further structural variations. ekb.eg These varied synthetic approaches are crucial for generating libraries of diverse compounds for screening and optimization.
Strategies for Modulating Aqueous Solubilization and Formulation for Research Delivery
A significant hurdle in the preclinical development of many thieno[2,3-b]pyridine derivatives is their poor aqueous solubility, which can limit bioavailability and complicate biological assays. mdpi.com Several strategies are being actively explored to overcome this challenge.
A primary chemical modification approach is the introduction of polar functional groups. Research has shown that altering an appended alkyl ring to include polar moieties such as alcohols, ketones, or substituted amines can significantly improve aqueous solubility while maintaining potent anti-proliferative activity. mdpi.com Another tactic is to disrupt the compound's crystal packing energy, as highly planar molecules often exhibit poor solubility due to strong intermolecular stacking. mdpi.com Introducing bulky groups can break this planarity, lower the melting point, and thereby improve solubility. mdpi.com
Beyond chemical modification, advanced formulation strategies are being employed. One successful approach involves loading a potent thieno[2,3-b]pyridine derivative into a polymer matrix. For instance, incorporating a derivative into a cholesteryl-poly(allylamine) polymer matrix was shown to enhance water solubilization and led to a five-fold increase in potency against human pancreatic adenocarcinoma cells compared to the free drug alone. mdpi.com Other general strategies for poorly soluble drugs that are applicable include particle size reduction (micronization or nanonization), the formation of solid dispersions with water-soluble carriers, and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). nih.govmdpi.comfuture4200.comresearchgate.net
The table below outlines different strategies that have been investigated to improve the solubility of thienopyridine compounds.
| Strategy | Method | Outcome |
| Chemical Modification | Introduction of polar groups (alcohols, ketones, amines) | Improved aqueous solubility while retaining biological activity. mdpi.com |
| Crystal Engineering | Addition of bulky ester/carbonate groups to disrupt planarity | Decreased crystal packing energy, leading to better solubility. mdpi.com |
| Formulation | Loading into a cholesteryl-poly(allylamine) polymer matrix | Enhanced water solubilization and increased potency. mdpi.com |
Integration of Advanced Computational Methods in Molecular Design
Advanced computational methods are becoming indispensable tools in the design and optimization of thieno[2,3-b]pyridine derivatives. Techniques such as molecular docking and virtual screening are frequently used to guide synthetic efforts, saving time and resources.
Molecular docking studies are employed to predict how these compounds bind to their putative biological targets. For example, derivatives have been docked into the crystal structure of mammalian phosphoinositide phospholipase C (PI-PLC), a potential target for their anticancer effects. mdpi.com These simulations help researchers understand the key molecular interactions, rationalize observed structure-activity relationships, and design new analogs with improved binding affinity. mdpi.comrsc.org Computational software like the GOLD suite is used to prepare protein structures, perform docking runs, and score the predicted binding modes. mdpi.com
In silico screening of virtual compound libraries is another powerful application. By screening commercially available or virtually generated thieno[2,3-b]pyridine analogs against a biological target model, researchers can identify promising new candidates for synthesis and biological testing. rsc.org This approach has been successfully used to identify derivatives with increased specificity against certain cancer cell lines, suggesting isoform-specific enzyme inhibition. rsc.org
Expanding the Scope of Applications in Material Science and Catalysis
While the majority of research on thieno[2,3-b]pyridines has focused on their medicinal applications, their unique electronic properties are paving the way for their use in material science and catalysis. cymitquimica.com The fused aromatic ring system, containing both electron-rich thiophene (B33073) and electron-deficient pyridine (B92270) moieties, gives rise to interesting photophysical and electrochemical characteristics. nih.gov
A notable application is in the field of organic electronics. A novel polymer incorporating a thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole (DPP) unit has been synthesized. acs.org This polymer, pTPDPP-TF, possesses a highly planar conjugated backbone and a high electron affinity. acs.org These properties make it an effective n-type polymer semiconductor, and it has been successfully used in the fabrication of organic field-effect transistors (OFETs) and all-polymer solar cells. acs.org The fused structure of the thieno[2,3-b]pyridine unit helps to alleviate steric hindrance and promote a planar backbone, which is beneficial for charge transport. acs.org
Furthermore, the presence of the nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metal ions. cymitquimica.com This suggests potential applications for thieno[2,3-b]pyridine derivatives as ligands in coordination chemistry and as components of novel catalysts. cymitquimica.com The exploration of these non-biological applications represents a growing and exciting future direction for this versatile class of compounds.
Q & A
Advanced Question
- In Vitro Assays :
- P-gp/MRP1 Inhibition : Measure calcein-AM efflux in resistant cell lines (EC₅₀ values: 0.3 µM for P-gp) .
- BCRP1 Activity : Use mitoxantrone accumulation assays .
- Toxicity Profiling : Assess cytotoxicity (IC₅₀ > 10 µM) and Ca²⁺ channel antagonism to exclude off-target effects .
- Structure-Activity Relationships (SAR) : Correlate substituents (e.g., sulfinyl groups) with efflux pump inhibition .
How can computational tools aid in the design of this compound-based enzyme inhibitors?
Advanced Question
- Docking Studies : Model interactions with enzyme active sites (e.g., 15-PGDH for tissue regeneration ).
- QSAR : Link physicochemical parameters (logP, PSA) to inhibitory potency (e.g., Ki = 0.1 nM for 15-PGDH) .
- MD Simulations : Predict stability of enzyme-ligand complexes over nanosecond timescales.
What safety protocols are critical when handling this compound derivatives?
Basic Question
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth (do NOT induce vomiting) .
- Storage : Keep under argon at -20°C to prevent degradation .
Table 1: Representative this compound Derivatives and Activities
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
